![molecular formula C9H8F2N4 B12934402 4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline CAS No. 922711-74-8](/img/structure/B12934402.png)
4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-difluoroaniline is a compound that features a triazole ring attached to a difluoroaniline moiety The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-difluoroaniline typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the triazole ring . The specific steps are as follows:
Preparation of Azide: The azide precursor is synthesized by reacting 4,5-difluoroaniline with sodium azide under suitable conditions.
Click Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the difluoroaniline moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the difluoroaniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups to the difluoroaniline moiety.
Scientific Research Applications
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-difluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in bioconjugation techniques to label biomolecules for imaging or therapeutic purposes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-difluoroaniline depends on its specific application. In biological systems, the triazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1,2,3-triazole-4-carboxylic acid and 1,2,3-triazole-5-carboxamide share the triazole ring structure and exhibit similar chemical properties.
Difluoroaniline Derivatives: Compounds like 4,5-difluoro-2-nitroaniline and 4,5-difluoro-2-aminobenzonitrile share the difluoroaniline moiety and have similar reactivity.
Uniqueness
The uniqueness of 2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-difluoroaniline lies in the combination of the triazole ring and the difluoroaniline moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
922711-74-8 |
|---|---|
Molecular Formula |
C9H8F2N4 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
4,5-difluoro-2-(triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C9H8F2N4/c10-7-3-6(9(12)4-8(7)11)5-15-2-1-13-14-15/h1-4H,5,12H2 |
InChI Key |
STDPCLLIHURJKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)CC2=CC(=C(C=C2N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


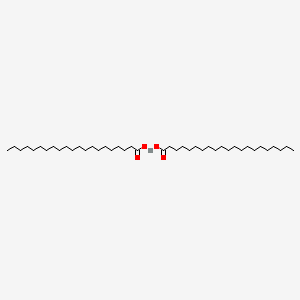
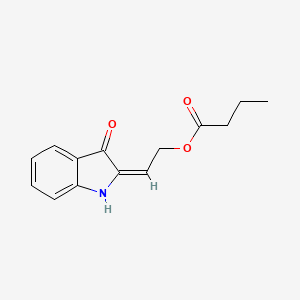
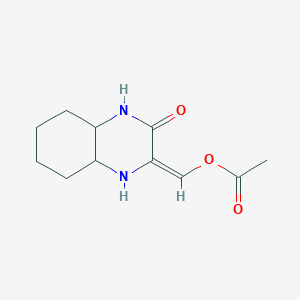
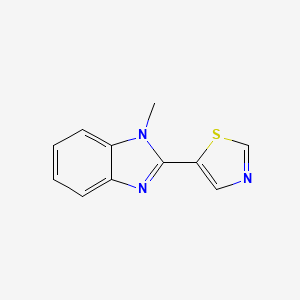
![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)
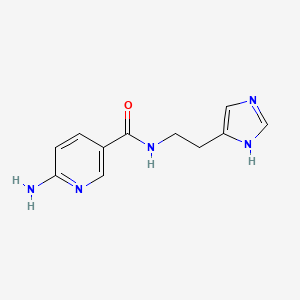
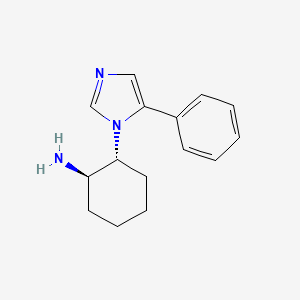
![N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide](/img/structure/B12934343.png)
![4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B12934356.png)
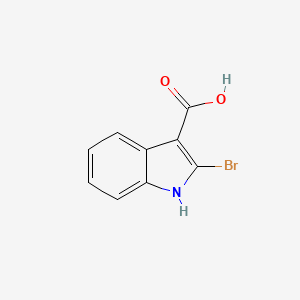
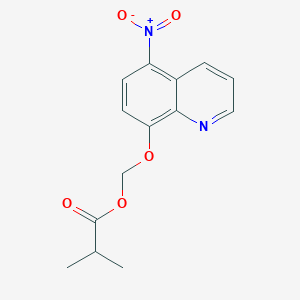

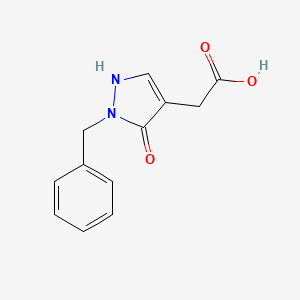
![(Z)-5-([1,1'-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B12934384.png)
